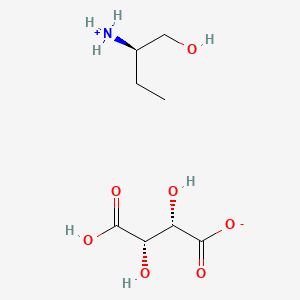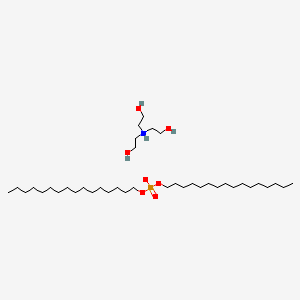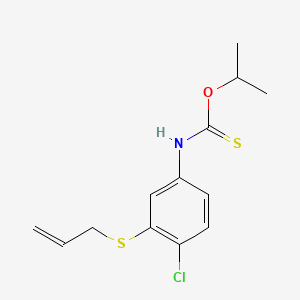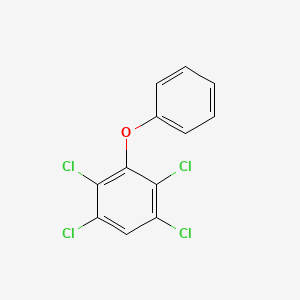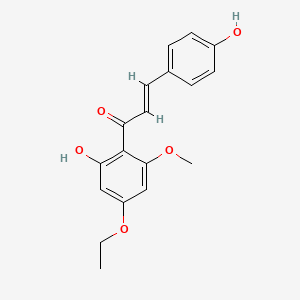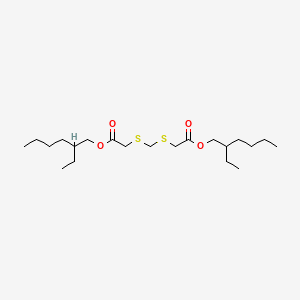
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and a methyl group at the 1st position. Additionally, it has an amino group attached to the 4th position of the quinoline ring, which is further connected to a phenol group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Next, the methylation of the quinoline ring at the 1st position can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative. Finally, the phenol group is attached to the amino group via a coupling reaction using reagents like phenol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and reproducible results. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
化学反応の分析
Types of Reactions
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
7-Chloro-1-methylquinoline: Lacks the amino and phenol groups, resulting in different chemical and biological properties.
4-Aminoquinoline: Lacks the chlorine and methyl groups, leading to variations in its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, amino group, and phenol group in the quinoline ring system allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
特性
CAS番号 |
24616-93-1 |
|---|---|
分子式 |
C16H14ClN2O+ |
分子量 |
285.75 g/mol |
IUPAC名 |
4-[(7-chloro-1-methylquinolin-1-ium-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13ClN2O/c1-19-9-8-15(14-7-2-11(17)10-16(14)19)18-12-3-5-13(20)6-4-12/h2-10,20H,1H3/p+1 |
InChIキー |
IPYDEOKUKGINPO-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=C2C=C(C=CC2=C(C=C1)NC3=CC=C(C=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







